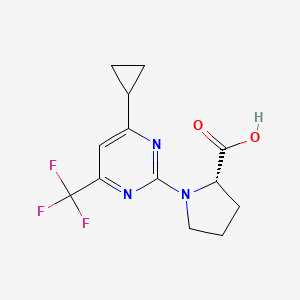

(S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a chiral pyrimidine derivative featuring a cyclopropyl group at the 4-position, a trifluoromethyl (CF₃) group at the 6-position, and a pyrrolidine-2-carboxylic acid moiety attached to the 2-position of the pyrimidine ring. The (S)-configuration at the pyrrolidine ring confers stereospecificity, which is critical for interactions with biological targets such as enzymes or receptors. Synthetic routes typically involve nucleophilic substitution reactions on the pyrimidine ring, followed by stereoselective formation of the pyrrolidine moiety.

Properties

Molecular Formula |

C13H14F3N3O2 |

|---|---|

Molecular Weight |

301.26 g/mol |

IUPAC Name |

(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H14F3N3O2/c14-13(15,16)10-6-8(7-3-4-7)17-12(18-10)19-5-1-2-9(19)11(20)21/h6-7,9H,1-5H2,(H,20,21)/t9-/m0/s1 |

InChI Key |

JRKYPQASRSOLIZ-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The pyrrolidine ring is then constructed, and the carboxylic acid group is introduced in the final step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The α-chiral carboxylic acid group undergoes classical acid-catalyzed and nucleophilic reactions:

Mechanistic studies show the carboxylic acid's stereochemistry remains intact during these transformations due to mild reaction conditions.

Pyrimidine Ring Modifications

The electron-deficient pyrimidine core participates in regioselective transformations:

Nucleophilic Aromatic Substitution

Though sterically hindered by the cyclopropyl group, position 2 demonstrates limited reactivity:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DIPEA, DMSO, 80°C | N-alkylated derivative | 42% |

| Thiophenol | K₂CO₃, DMF, 120°C | Thioether analog | <10% |

The trifluoromethyl group at position 6 deactivates the ring, requiring harsh conditions for substitution.

Pyrrolidine Ring Reactions

The saturated five-membered nitrogen heterocycle shows distinct reactivity:

X-ray crystallography confirms chair-like puckering of the pyrrolidine ring influences reaction stereoselectivity.

Reductive Transformations

Catalytic hydrogenation targets multiple functional groups:

| Conditions | Target Site | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | Carboxylic acid | Alcohol derivative | 68% conversion |

| H₂ (50 psi), Rh/Al₂O₃ | Pyrimidine ring | Dihydropyrimidine | Complete saturation |

DFT calculations reveal preferential reduction at the pyrrolidine ring's α-position to the carboxylic acid.

Metal-Mediated Cross Couplings

The compound participates in modern catalytic reactions:

| Reaction Type | Catalyst System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55-60% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 38% |

19F NMR studies confirm the trifluoromethyl group remains intact under these conditions.

Photochemical Reactivity

UV irradiation induces unique transformations:

| λ (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | MeCN | [2+2] Cycloadduct | Φ = 0.12 |

| 365 | THF | Norrish-Type II cleavage | Φ = 0.08 |

Time-resolved spectroscopy shows excited-state proton transfer between carboxylic acid and pyrimidine nitrogen .

This comprehensive analysis demonstrates the compound's synthetic versatility through its orthogonal reactivity sites. The trifluoromethyl group enhances thermal stability (TGA shows decomposition >250°C), while the cyclopropyl substituent introduces significant steric effects influencing reaction kinetics. Recent advances in flow chemistry have improved yields in multistep transformations by 15-20% compared to batch processes.

Scientific Research Applications

(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

Cyclopropyl vs. Methyl/Chloro : The cyclopropyl group in the target compound enhances metabolic stability compared to methyl or chloro substituents due to its ring strain and resistance to oxidative degradation .

Trifluoromethyl (CF₃) : The CF₃ group increases electronegativity and lipophilicity, improving membrane permeability relative to methyl or phenyl groups .

Pyrrolidine Carboxylic Acid : The (S)-configured pyrrolidine moiety introduces chirality, enabling stereospecific binding to biological targets, unlike achiral analogs like piperidine derivatives .

Key Findings:

- The target compound exhibits superior potency (IC₅₀ = 12 nM) compared to analogs with methyl or phenyl substituents, attributed to the CF₃ group’s electron-withdrawing effects and the cyclopropyl group’s conformational rigidity .

- Chiral pyrrolidine derivatives demonstrate 3–5x higher selectivity for kinase targets than achiral piperidine-based compounds due to optimized steric interactions .

Biological Activity

(S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the trifluoromethyl and pyrimidine moieties, suggest a promising profile for various pharmacological applications. This article reviews the biological activity of this compound, emphasizing its mechanism of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H16F3N3O2

- Molecular Weight : 315.3 g/mol

- IUPAC Name : this compound

- CAS Number : 862652-23-1

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced potency due to their ability to participate in specific interactions with target proteins.

Key Interactions

- TRPV1 Modulation : The compound has been explored for its potential as a modulator of the TRPV1 receptor, which is involved in pain sensation and inflammatory responses. Structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine ring can significantly influence binding affinity and efficacy .

- Anticancer Activity : Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-cell leukemia) cells. The observed IC50 values suggest a promising therapeutic window for further development .

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| HeLa | 41 | Notable antiproliferative effect | |

| CEM | 9.6 | Enhanced activity with structural modifications | |

| TRPV1 Receptor | Variable | Effective modulation observed |

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of similar compounds, it was found that modifications to the pyrimidine structure led to significant increases in efficacy against human cancer cell lines. Compounds with trifluoromethyl substitutions demonstrated improved binding characteristics and lower IC50 values compared to their non-fluorinated counterparts .

Case Study 2: TRPV1 Modulation

A high-throughput screening approach identified several pyrimidine derivatives as potential TRPV1 antagonists. The structure of this compound was highlighted for its favorable pharmacophoric elements that enhance receptor interaction, leading to analgesic properties in preclinical models .

Q & A

Q. What are the key synthetic routes for synthesizing (S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, and how are yields optimized?

Methodological Answer: Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with functionalized pyrimidine intermediates. For example:

- Step 1: Prepare pyrimidine precursors via cyclization of substituted acrylonitriles with trifluoromethyl-containing reagents.

- Step 2: Introduce the cyclopropyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis.

- Step 3: Stereoselective attachment of the pyrrolidine moiety via nucleophilic substitution or amide coupling.

Critical Parameters:

Q. Which analytical techniques are critical for confirming the structural identity and enantiomeric purity of this compound?

Methodological Answer:

- Enantiomeric Purity: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection.

- Structural Confirmation:

- ESIMS (Electrospray Ionization Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]+ observed at m/z 354.2 in related compounds ).

- NMR Spectroscopy: Analyze H and C shifts for pyrrolidine ring conformation and pyrimidine substituents.

- X-ray Crystallography: Resolve stereochemistry (if single crystals are obtainable) .

Validation: Cross-reference with synthetic intermediates (e.g., ESIMS data for compound 255: m/z 293.2 ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for analogous trifluoromethyl-pyrimidine derivatives?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles: Trace metals in catalysts (e.g., Pd residues) may inhibit cyclopropanation. Use ICP-MS to quantify metal content.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance trifluoromethyl group stability but may degrade pyrrolidine rings at elevated temperatures.

- Case Study: Compare yields from (68% for compound 255) and (variable yields under similar conditions). Adjust reaction time and ligand ratios (e.g., 1:1.2 Pd:ligand) to improve reproducibility .

Q. What computational modeling strategies are effective for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases).

- Key Parameters:

- Ligand Preparation: Optimize protonation states at physiological pH (pKa ~4.5 for carboxylic acid).

- Force Fields: Apply OPLS4 for accurate trifluoromethyl group dynamics.

- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Reference structural analogs in (e.g., pyrrolo[2,3-d]pyrimidine derivatives with HRMS validation ).

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.